molecular formula C7H11NO2S B13640327 5-Isothiocyanatohexanoic acid

5-Isothiocyanatohexanoic acid

Cat. No.: B13640327
M. Wt: 173.24 g/mol
InChI Key: HCVHOWVTFWEVFT-UHFFFAOYSA-N
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Description

5-Isothiocyanatohexanoic acid is an organic compound characterized by the presence of an isothiocyanate group (-N=C=S) attached to a hexanoic acid chain. This compound is part of the isothiocyanate family, which is known for its diverse biological activities and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Isothiocyanatohexanoic acid can be synthesized through several methods. One common approach involves the reaction of hexanoic acid with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate acyl chloride, which then reacts with thiophosgene to yield the isothiocyanate product.

Another method involves the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This method is more sustainable and avoids the use of highly toxic reagents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. The use of benign solvents and optimized purification techniques, such as column chromatography, are also employed to ensure high purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions

5-Isothiocyanatohexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Isothiocyanatohexanoic acid involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity and disruption of cellular processes. The compound’s effects are mediated through the modification of cysteine residues in proteins, which can alter their function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isothiocyanatohexanoic acid is unique due to its specific structure, which combines the reactivity of the isothiocyanate group with the properties of a hexanoic acid chain.

Properties

Molecular Formula

C7H11NO2S

Molecular Weight

173.24 g/mol

IUPAC Name

5-isothiocyanatohexanoic acid

InChI

InChI=1S/C7H11NO2S/c1-6(8-5-11)3-2-4-7(9)10/h6H,2-4H2,1H3,(H,9,10)

InChI Key

HCVHOWVTFWEVFT-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(=O)O)N=C=S

Origin of Product

United States

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